2-(Sec-butyl)-4,6-dinitrophenyl 2-chlorobutyrate
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Overview
Description
2-(Sec-butyl)-4,6-dinitrophenyl 2-chlorobutyrate is an organic compound that belongs to the class of phenyl esters. This compound is characterized by the presence of a sec-butyl group, two nitro groups, and a chlorobutyrate ester moiety. It is often used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-(Sec-butyl)-4,6-dinitrophenyl 2-chlorobutyrate typically involves a multi-step process. One common method includes the nitration of 2-sec-butylphenol to introduce the nitro groups at the 4 and 6 positions. This is followed by the esterification of the resulting dinitrophenol with 2-chlorobutyric acid under acidic conditions to form the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-(Sec-butyl)-4,6-dinitrophenyl 2-chlorobutyrate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom in the chlorobutyrate moiety can be substituted with other nucleophiles, such as hydroxide ions, to form the corresponding alcohol.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-sec-butyl-4,6-dinitrophenol and 2-chlorobutyric acid.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as hydroxide ions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Sec-butyl)-4,6-dinitrophenyl 2-chlorobutyrate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the study of esterification and nitration reactions.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Medicine: Research into its potential use as a pharmaceutical intermediate is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and pesticides due to its ability to act as a precursor for more complex molecules.
Mechanism of Action
The mechanism of action of 2-(Sec-butyl)-4,6-dinitrophenyl 2-chlorobutyrate involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. The ester moiety can be hydrolyzed to release active metabolites that exert biological effects. The specific pathways involved depend on the context of its use, such as in biochemical assays or pharmaceutical applications.
Comparison with Similar Compounds
2-(Sec-butyl)-4,6-dinitrophenyl 2-chlorobutyrate can be compared with similar compounds such as:
2-(Sec-butyl)-4,6-dinitrophenol: Lacks the chlorobutyrate ester moiety and has different reactivity and applications.
2-(Sec-butyl)-4,6-dinitrophenyl acetate: Contains an acetate ester instead of a chlorobutyrate ester, leading to different chemical properties and uses.
2-(Sec-butyl)-4,6-dinitrophenyl 2-bromobutyrate: Similar structure but with a bromine atom instead of chlorine, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H17ClN2O6 |
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Molecular Weight |
344.75 g/mol |
IUPAC Name |
(2-butan-2-yl-4,6-dinitrophenyl) 2-chlorobutanoate |
InChI |
InChI=1S/C14H17ClN2O6/c1-4-8(3)10-6-9(16(19)20)7-12(17(21)22)13(10)23-14(18)11(15)5-2/h6-8,11H,4-5H2,1-3H3 |
InChI Key |
ZTSQTSMDPFKVOF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C(CC)Cl |
Origin of Product |
United States |
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